molecular formula C7H11ClO B14478538 2-Methylidenehexanoyl chloride CAS No. 72835-84-8

2-Methylidenehexanoyl chloride

Cat. No.: B14478538
CAS No.: 72835-84-8
M. Wt: 146.61 g/mol
InChI Key: WMONTLORANOQND-UHFFFAOYSA-N
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Description

2-Methylidenehexanoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom, and the hydrogen atom of the alpha carbon is replaced by a methylidene group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylidenehexanoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylidenehexanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H12O2+SOCl2C7H11ClO+SO2+HCl\text{C}_7\text{H}_{12}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_{11}\text{ClO} + \text{SO}_2 + \text{HCl} C7​H12​O2​+SOCl2​→C7​H11​ClO+SO2​+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenehexanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The double bond in the methylidene group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Hydrolysis: Reacts with water to form 2-methylidenehexanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Addition Reactions: Often performed in inert solvents like dichloromethane or chloroform, with the addition of halogens or hydrogen halides.

    Hydrolysis: Conducted in aqueous or alcoholic solutions under mild conditions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Halogenated Compounds: Formed from addition reactions with halogens.

Scientific Research Applications

2-Methylidenehexanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-methylidenehexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic atoms. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing chlorine atom. The methylidene group also contributes to the compound’s reactivity by providing a site for addition reactions.

Comparison with Similar Compounds

2-Methylidenehexanoyl chloride can be compared with other acyl chlorides and related compounds:

    Acetyl Chloride (CH3COCl): A simpler acyl chloride with a similar reactivity profile but lacks the methylidene group.

    Benzoyl Chloride (C6H5COCl): Contains an aromatic ring, making it less reactive in nucleophilic substitution reactions compared to this compound.

    Hexanoyl Chloride (C6H11COCl): Similar structure but without the methylidene group, resulting in different reactivity and applications.

The presence of the methylidene group in this compound makes it unique, providing additional reactivity and versatility in chemical synthesis.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it valuable in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.

Properties

IUPAC Name

2-methylidenehexanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMONTLORANOQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501344
Record name 2-Methylidenehexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72835-84-8
Record name 2-Methylenehexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72835-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylidenehexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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